molecular formula C19H17BrN2O3S B12130834 (2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12130834
M. Wt: 433.3 g/mol
InChI Key: IIBBTDVHPPSXQA-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E,5Z)-2-[(2-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring

  • Chemical Structure: : The compound’s structure consists of a thiazolidinone core with an imine group (C=N) and a substituted phenyl ring. The stereochemistry is specified by the (2E,5Z) configuration, indicating the positions of the double bonds in the side chain.

  • Synonyms: : You might encounter alternative names, such as “bromophenyliminoethoxymethoxybenzylidene-thiazolidinone.”

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis:

    Knoevenagel Condensation:

Industrial Production::
  • While not widely produced industrially, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can be oxidized to form a thiazole ring.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Ring Opening: The thiazolidinone ring can open under certain conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Ring Opening: Acidic or basic conditions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Biological Studies: Investigating its effects on cell viability, apoptosis, and enzyme inhibition.

    Materials Science: Incorporating thiazolidinone derivatives into polymers or materials for specific properties.

    Agrochemicals: Evaluating pesticidal or herbicidal activity.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or cellular pathways.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements.

    Similar Compounds: Explore related thiazolidinones, such as 2-thioxo-4-thiazolidinone or 2-iminothiazolidin-4-one.

: Example reference. : Another example reference. : Yet another example reference. : And one more reference. : Final reference.

Properties

Molecular Formula

C19H17BrN2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

IIBBTDVHPPSXQA-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.